molecular formula C16H12N6OS B2415573 N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396784-03-4

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2415573
CAS No.: 1396784-03-4
M. Wt: 336.37
InChI Key: TUSNDJWMVYCWCP-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic chemical hybrid featuring a benzothiazole core linked to a phenyl-tetrazole moiety via a carboxamide bridge. This molecular architecture combines two privileged scaffolds in medicinal chemistry, making it a compound of significant interest for early-stage drug discovery and pharmacological research. The benzothiazole ring system is found in compounds with a wide range of bioactivities, including antimicrobial, anti-tubercular, and central nervous system (CNS) activities, often acting as inhibitors for key enzymes . The 2-phenyl-2H-tetrazole group serves as a versatile bioisostere, commonly used to replace carboxylic acid or amide functionalities in lead molecules. This substitution can enhance metabolic stability, influence lipophilicity, and improve the compound's ability to form key interactions, such as hydrogen bonds and π-stacking, with biological targets . Researchers may investigate this hybrid molecule as a potential multi-target-directed ligand (MTDL) for complex diseases, or as a precursor for further chemical elaboration. Potential research applications include, but are not limited to, screening for antimicrobial agents, investigating enzyme inhibition (such as DprE1 or MAO-B based on established research on related structures ), and exploring its physicochemical properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-17-13-9-11(7-8-14(13)24-10)18-16(23)15-19-21-22(20-15)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNDJWMVYCWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of 2-methylbenzo[d]thiazole: This can be achieved by reacting o-aminothiophenol with acetic acid under reflux conditions.

    Synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid: This involves the reaction of phenylhydrazine with sodium azide in the presence of carbon dioxide.

    Coupling Reaction: The final step involves coupling the 2-methylbenzo[d]thiazole with 2-phenyl-2H-tetrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell division processes.

Table 1: Antimicrobial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
N-(2-methylbenzo[d]thiazol-5-yl)-...810E. coli
N-(2-methylbenzo[d]thiazol-5-yl)-...89S. aureus
N-(2-methylbenzo[d]thiazol-5-yl)-...88B. subtilis
N-(2-methylbenzo[d]thiazol-5-yl)-...87S. epidermidis

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. Research has identified that derivatives similar to this compound can inhibit tubulin polymerization, which is essential for cancer cell proliferation.

Case Study: Mechanism of Action in Cancer Cells

A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The findings indicated that these compounds bind to the colchicine site on tubulin, blocking microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in phenyl substitutionAlters selectivity towards bacteria
Tetrazole ring modificationsPotentially enhances anticancer activity

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), leading to anti-inflammatory and neuroprotective effects.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    2-phenyl-2H-tetrazole derivatives: These compounds share the tetrazole core and are known for their antimicrobial and anticancer properties.

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the combination of both benzothiazole and tetrazole rings in its structure. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a tetrazole ring, which is known for its pharmacological significance, fused with a thiazole moiety and a phenyl group. This unique structure potentially contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown effective inhibition against various fungal strains, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antifungal agents.

CompoundTarget OrganismMIC (mg/mL)Comparison
Compound 1T. viride0.08Better than bifonazole
Compound 2A. niger0.11Better than ketoconazole

These findings suggest that this compound may possess similar or enhanced antimicrobial activity due to its structural components .

Anticancer Activity

The anticancer potential of thiazole and tetrazole derivatives has been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells.

Case Studies

  • Thiazole Derivatives : A series of thiazole-integrated compounds were synthesized and tested for their cytotoxicity. One compound exhibited an IC50 value less than that of doxorubicin against both A-431 and Jurkat cell lines, indicating strong anticancer activity .
  • Tetrazole Compounds : Research on tetrazole-containing compounds revealed significant apoptosis induction in cancer cells, emphasizing the importance of the tetrazole ring in enhancing cytotoxicity .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases like Alzheimer's.

Inhibitory Activity

Recent studies have shown that certain thiazole-based compounds exhibit potent AChE inhibitory activity, with IC50 values as low as 2.7 µM . This suggests that this compound could be explored for its potential in treating cognitive disorders.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for antimicrobial and anticancer activity.
  • Tetrazole Moiety : Enhances interaction with biological targets, contributing to enzyme inhibition.
  • Phenyl Group : Modulates lipophilicity and enhances cellular uptake.

Q & A

Q. What are the established synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide?

The compound can be synthesized via:

  • Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation to form the thiazole core .
  • Cyclization strategies : Using 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid to construct the tetrazole ring .
  • Amide coupling : Linking pre-synthesized thiazole and tetrazole moieties via carboxamide bonds, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Spectroscopic methods :
    • NMR (¹H, ¹³C) to confirm substituent positions and purity .
    • FT-IR to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .
  • X-ray crystallography : Resolving the 3D structure and confirming stereochemistry, as demonstrated for similar tetrazole derivatives .
  • Elemental analysis : Matching experimental vs. calculated C, H, N, S percentages to validate purity .

Q. What biological activities are reported for thiazole-tetrazole hybrids?

  • Anticancer activity : Derivatives like N-(5-R-benzyl-1,3-thiazol-2-yl) furan amides show cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
  • Antimicrobial properties : Thiazole-carboxamides exhibit inhibition of bacterial/fungal growth via interference with cell wall synthesis .
  • Kinase inhibition : Analogous compounds (e.g., BMS-354825) act as dual Src/Abl kinase inhibitors, suggesting potential for hematological cancer research .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves yields by 20–30% compared to conventional heating .
  • Catalyst screening : Transition metals (e.g., Cu(I)) enhance cyclization efficiency in tetrazole formation, as shown in related bistetrazole syntheses .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during amide coupling steps .

Q. How should researchers address contradictions in biological assay data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer) to rule out cell-specific effects .
  • Orthogonal assays : Confirm antimicrobial activity using both agar diffusion and broth microdilution methods to minimize false positives .
  • Metabolic stability testing : Use liver microsomes to assess whether contradictory in vitro/in vivo results arise from rapid compound degradation .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

  • Molecular docking : Identify binding modes with targets like CDK4/6 or Src kinases. For example, the tetrazole ring may form hydrogen bonds with kinase hinge regions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with durable binding .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and optimize lead compounds .

Q. How does the compound’s stability under varying conditions impact formulation?

  • Thermal analysis : DSC (Differential Scanning Calorimetry) reveals decomposition temperatures (>200°C for tetrazole derivatives), guiding storage conditions .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to identify suitable formulations for oral or intravenous delivery .
  • Light sensitivity : UV-vis spectroscopy monitors photodegradation, especially for thiazole-containing compounds prone to ring-opening under UV exposure .

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted analogs?

  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., N-methylation) to enhance lipophilicity, as seen in GW501516 derivatives .
  • P-gp inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess whether efflux pumps limit CNS bioavailability .
  • LogD optimization : Aim for LogD values between 1–3 to balance passive diffusion and solubility, critical for brain-targeted agents .

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